molecular formula C13H21NO B076810 alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol CAS No. 13549-60-5

alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol

Cat. No. B076810
CAS RN: 13549-60-5
M. Wt: 207.31 g/mol
InChI Key: MDCBURXXBZEVGT-UHFFFAOYSA-N
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Description

“alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as alcohols, often involves the use of carbon nucleophiles and ketones . The alcohol is synthesized from simpler starting materials by reversing the steps shown in the examples . This approach is called retrosynthetic analysis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as isopropyl alcohol, has been studied extensively . The structure of these molecules is determined by experimental rotation constants .


Chemical Reactions Analysis

Alcohols undergo various chemical reactions. One of the main reactions is dehydration, where alcohols lose water to form a double bond . This reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Safety And Hazards

The safety and hazards of similar compounds, such as ethanol, have been documented . Ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation .

properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12/h5-9,11,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCBURXXBZEVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929023
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol

CAS RN

13549-60-5
Record name H 35-25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013549605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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